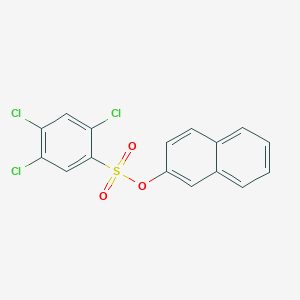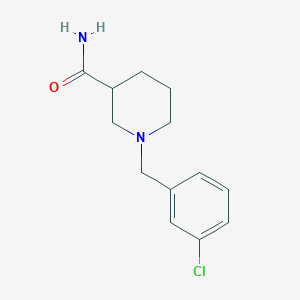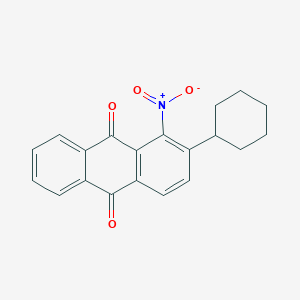![molecular formula C14H20ClNO B4883506 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine, also known as CPP, is a molecule that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Therefore, CPP has been used as a tool to investigate the function of the NMDA receptor and its role in various neurological disorders.
Mechanism of Action
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as glutamate, which is the endogenous ligand of the receptor. By binding to the receptor, 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine prevents the activation of the receptor by glutamate, thereby reducing the influx of calcium ions into the neuron. This leads to a reduction in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
The blockade of the NMDA receptor by 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to reduce long-term potentiation (LTP), which is a key mechanism of synaptic plasticity and learning. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has also been shown to reduce the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. In addition, 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been shown to induce apoptosis in certain types of neurons.
Advantages and Limitations for Lab Experiments
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has several advantages as a tool for investigating the function of the NMDA receptor. It is a selective antagonist of the receptor, which means that it does not affect other types of glutamate receptors. It is also relatively stable and easy to administer. However, there are some limitations to its use. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, its effects on the NMDA receptor can be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for the use of 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine in scientific research. One area of interest is the role of the NMDA receptor in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been shown to reduce the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. Another area of interest is the role of the NMDA receptor in pain perception and addiction. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been shown to reduce the development of tolerance to opioids, which may have implications for the treatment of opioid addiction. Finally, there is interest in developing more selective and longer-lasting NMDA receptor antagonists based on the structure of 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine.
Synthesis Methods
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methylphenol with propylene oxide to form 2-(2-chloro-5-methylphenoxy)propanol. The latter is then reacted with pyrrolidine in the presence of a base to form 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine.
Scientific Research Applications
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been extensively used in scientific research to investigate the function of the NMDA receptor. It has been used in animal studies to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has also been used to investigate the role of the NMDA receptor in pain perception and addiction.
properties
IUPAC Name |
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-5-6-13(15)14(11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJDIRCCSOXJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-5-methylphenoxy)propyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![N-[4-acetyl-5-(3,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4883440.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4883466.png)


![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)


